molecular formula C15H16N4O B14963412 N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Katalognummer: B14963412
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: MIBMMBDBJAOBEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a benzamide group. This compound is of significant interest due to its potential pharmacological activities and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can be achieved through multiple synthetic routesThis reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatographic techniques to ensure the desired purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These interactions lead to various biological effects, such as antioxidative and antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of the pyrrolidine, pyrimidine, and benzamide groups. This unique structure contributes to its distinct pharmacological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C15H16N4O

Molekulargewicht

268.31 g/mol

IUPAC-Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H16N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,20)

InChI-Schlüssel

MIBMMBDBJAOBEH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.